molecular formula C6H8N2O B13935247 4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

Cat. No.: B13935247
M. Wt: 124.14 g/mol
InChI Key: PJWDUYXGCRPUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole typically involves cyclization reactions. One common method is the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is often carried out under mild conditions, making it an efficient route for synthesizing this compound.

Industrial Production Methods

Industrial production methods for 5,6-dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives with different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4-methyl-4H-Pyrrolo[3,4-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole

InChI

InChI=1S/C6H8N2O/c1-4-5-2-8-9-6(5)3-7-4/h2,4,7H,3H2,1H3

InChI Key

PJWDUYXGCRPUMC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)ON=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.